N-甲基氨基甲酸乙醇酯

描述

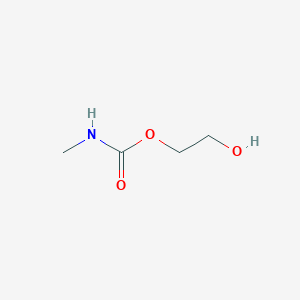

2-Hydroxyethyl N-methylcarbamate is a chemical compound that is part of the carbamate class, which are esters of carbamic acid. These compounds are known for their diverse applications, including their use as insecticides, fungicides, herbicides, and in pharmaceuticals for their antineoplastic activities. The carbamate moiety is a functional group that is characterized by the presence of an ester linkage between a carbamic acid and an alcohol group.

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of N-hydroxycarbamates as intermediates. For instance, the Rh(III)-catalyzed synthesis of 2-alkylbenzimidazoles from imidamides and N-hydroxycarbamates demonstrates the utility of N-hydroxycarbamates in organic synthesis and drug discovery . Another approach involves the multistep synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), which utilizes the 2-hydroxy group to prepare ester prodrugs . Additionally, the preparation of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate as a catalyst under solvent-free conditions is another synthetic method .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be complex, with the presence of various substituents affecting their properties and reactivity. X-ray crystallography has been used to analyze the molecular structures of N-methyl derivatives, revealing details such as extended conjugation and the conformation of the cyclohexenone fragment . Huckel Molecular Orbital calculations have also been employed to predict the photodegradation products of carbamate compounds .

Chemical Reactions Analysis

Carbamate derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of degradation reactions of phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been studied, showing different pathways depending on the pH and substituents present . Photodegradation is another reaction that carbamates can undergo, with studies on 2-thiomethyl-N-methylphenylcarbamate providing insights into the photodegradation process and its products .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the water solubility of carbamate salts has been reported, which is an important factor for their potential use as water-soluble prodrugs . The anticholinesterase and insecticidal properties of N-methylcarbamates of hydroxybenzaldehyde acetals and mercaptals have been explored, highlighting the significance of the N-methylcarbamate group in conferring biological activity .

科学研究应用

生物系统中的代谢

N-甲基氨基甲酸乙醇酯和类似的甲基氨基甲酸酯杀虫剂在动物、植物和昆虫中经历各种代谢过程,如水解、氧化、脱烷基和结合。卡巴瑞是一种与 N-甲基氨基甲酸乙醇酯在结构上相关的化合物,它被羟基化形成羟基、二氢二羟基和 N-羟甲基卡巴瑞。这些产物随后被结合、储存或排泄。水解是动物中许多氨基甲酸酯的主要代谢途径 (Knaak,1971)。

分析检测和定量

一种结合在线衍生化萃取和气液色谱的分析方法已被开发用于测定 N-甲基氨基甲酸酯,如 N-甲基氨基甲酸乙醇酯。该方法克服了 N-甲基氨基甲酸酯的热不稳定性,并允许在纳克水平上进行鉴定和定量 (Ballesteros 等人,1993)。

合成和化学性质

对 4,5-双(羟甲基)咪唑的双(氨基甲酸酯)衍生物(在结构上与 N-甲基氨基甲酸酯相关)的合成和性质的研究表明,某些具有给电子取代基的衍生物表现出抗肿瘤活性。这突出了氨基甲酸酯衍生物的潜在药用价值 (Anderson 等人,1989)。

环境降解和毒性

甲基氨基甲酸酯杀虫剂在植物中的环境归宿表明,它们通常在保留氨基甲酸酯部分的同时被降解。这种代谢涉及氧化和羟基化等过程,这对于了解它们的环境影响和毒性至关重要 (Kuhr,1968)。

对酶的抑制作用

与 N-甲基氨基甲酸乙醇酯相关的芳基 N-羟基和 N-甲氧基-N-甲基氨基甲酸酯已被研究作为乙酰胆碱酯酶的抑制剂。这些衍生物是该酶的强效抑制剂,表明基于氨基甲酸酯结构开发酶抑制剂的潜力 (Chiu 等人,1973)。

合成活化 N-甲基氨基甲酸酯的方法

已经对活化 N-甲基氨基甲酸酯的有效制备方法进行了研究。这涉及由相应的氯甲酸酯合成 N-(甲基氨基甲酰氧基)琥珀酰亚胺和其他衍生物,突出了氨基甲酸酯化学的进步 (Konakahara 等人,1993)。

作用机制

Target of Action

It is known that carbamates, a class of compounds to which 2-hydroxyethyl n-methylcarbamate belongs, often interact with various enzymes and receptors in organisms .

Mode of Action

Carbamates typically work by binding to their targets and altering their function

Biochemical Pathways

Carbamates can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these alterations can vary widely and are subject to further investigation.

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets and how long it remains active in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-hydroxyethyl N-methylcarbamate . Factors such as temperature, pH, and the presence of other compounds can affect how 2-hydroxyethyl N-methylcarbamate interacts with its targets and how stable the compound is in various environments.

未来方向

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals . Therefore, the future directions of 2-hydroxyethyl N-methylcarbamate could be in these areas.

属性

IUPAC Name |

2-hydroxyethyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSYMLCLRSCCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301246 | |

| Record name | 2-hydroxyethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyethyl N-methylcarbamate | |

CAS RN |

13296-57-6 | |

| Record name | 1,2-Ethanediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13296-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYETHYL N-METHYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)